molecular formula C9H15NO2 B13837298 1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone

1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone

Cat. No.: B13837298
M. Wt: 169.22 g/mol
InChI Key: SOOMZLBVDIRMJY-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone involves several steps. One common method is the enantioselective construction of the azabicyclo scaffold. This process often starts with an acyclic starting material that contains all the required stereochemical information. The stereocontrolled formation of the bicyclic scaffold is then achieved through various transformations . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone undergoes several types of chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1-Methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

1-(1-methyl-2-oxa-3-azabicyclo[2.2.2]octan-3-yl)ethanone

InChI

InChI=1S/C9H15NO2/c1-7(11)10-8-3-5-9(2,12-10)6-4-8/h8H,3-6H2,1-2H3

InChI Key

SOOMZLBVDIRMJY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1C2CCC(O1)(CC2)C

Origin of Product

United States

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